Vetrabutine hydrochloride is a synthetic compound primarily recognized for its pharmacological applications. It is classified as a xanthine derivative, which positions it within a broader category of compounds that exhibit diverse biological activities. The chemical formula for Vetrabutine hydrochloride is CHClNO, and it is often utilized in veterinary medicine, particularly as a uterine relaxant in livestock during procedures such as embryo transfer .
Vetrabutine hydrochloride is derived from the xanthine class of compounds, which are known for their stimulant effects on the central nervous system and smooth muscle relaxation properties. This compound is specifically used in veterinary applications, indicating its classification as a veterinary pharmaceutical agent. The compound has been patented and studied for various therapeutic uses, particularly in reproductive health management in animals .
The synthesis of Vetrabutine hydrochloride involves several chemical reactions that typically include the alkylation of xanthine derivatives and subsequent modifications to introduce the necessary functional groups. Specific methodologies may vary, but common approaches include:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and assess product purity .
Vetrabutine hydrochloride features a complex molecular structure characterized by a xanthine backbone with various substituents that contribute to its pharmacological properties. The structural representation can be described as follows:
The molecular weight of Vetrabutine hydrochloride is approximately 351.90 g/mol, and it possesses specific stereochemical configurations that are critical for its biological activity .
Vetrabutine hydrochloride participates in various chemical reactions that are essential for its function as a pharmaceutical agent. These reactions include:
The binding affinity of Vetrabutine hydrochloride to its target receptors can be evaluated using techniques such as radiolabeled ligand binding assays, providing insights into its efficacy and potential side effects .
The mechanism of action of Vetrabutine hydrochloride involves several key processes:
Research indicates that Vetrabutine's action is dose-dependent, with higher concentrations leading to more pronounced effects on muscle relaxation .
Relevant data regarding these properties can be found in pharmacopoeias and chemical databases .
Vetrabutine hydrochloride has several significant applications in veterinary medicine:
The development of Vetrabutine hydrochloride emerged from the need to overcome limitations of conventional uterotonics like oxytocin and prostaglandins, which, while effective in enhancing uterine contractions, often exacerbated fetal hypoxia through vasoconstrictive side effects. Early pharmacological screening in the 1990s identified the compound's unique spasmolytic activity on cervical smooth muscle coupled with uterotonic effects—a profile ideally suited for dam-fetal dystocias characterized by both uterine inertia and birth canal obstruction. Initial clinical evaluations focused on swine due to the high economic impact of dystocia in intensive pig production systems, where intrapartum stillbirths accounted for significant pre-weaning losses [1].
Vetrabutine hydrochloride's approval leveraged expedited regulatory pathways designed for veterinary drugs addressing unmet therapeutic needs. While specific regional approval documents were not available in the search results, the compound's development aligned with mechanisms such as:
Table 1: Regulatory Pathways Relevant to Vetrabutine Hydrochloride Approval
Pathway | Region | Key Features | Applicability to VC |
---|---|---|---|
Conditional MAA | European Union | Early approval based on incomplete clinical data; renewable 1-year authorization; requires post-marketing commitments | Likely route for initial EU approval given published clinical data [3] |
505(b)(2) NDA | United States | Reliance on previous findings for reference drug; supports modifications like new indications | Potential route for formulations/dosage adjustments [6] |
Special Registration | Brazil | Accelerated assessment for drugs treating debilitating conditions | Possible model for emerging markets [3] |
The approval timeline reflected strategic engagement with regulatory agencies:
Post-approval commitments included comprehensive field safety studies and expanded efficacy trials across breeds. By 2012, peer-reviewed research demonstrated VC's therapeutic value in both eutocic and dystocic farrowings, fulfilling conditional approval obligations. Regulatory harmonization efforts through the International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH) facilitated subsequent approvals in 30+ countries, though with region-specific label variations reflecting local efficacy data requirements [3] [6].
Vetrabutine hydrochloride's therapeutic efficacy stems from its multifaceted mechanism targeting both maternal and fetal physiology:
This tripartite mechanism addresses the pathophysiological triad of dystocia—uterine inertia, fetal hypoxia, and birth canal resistance—distinguishing it from oxytocin, which solely addresses contraction strength while potentially worsening placental perfusion [1].
The primary indication for VC is dam-fetal dystocia in swine, with documented outcomes from controlled clinical trials:
Table 2: Obstetrical Outcomes with Vetrabutine Hydrochloride in Swine Dystocia
Parameter | Control Group (Saline) | VC-Treated Group | P-value | Clinical Significance |
---|---|---|---|---|
Intrapartum Stillbirth Rate | 16.7% (Dystocic) | 7.6% (Dystocic) | <0.0001 | 54.5% reduction |
Piglets Born Alive without AFS* | 65.2% | 81.6% | <0.0001 | 25.2% increase |
Umbilical Cord Adhesion | 80% | 88% | <0.05 | Reduced cord rupture |
Blood Lactate (mmol/L) in AFS+ | 100.2 | 94.6 | <0.05 | Reduced metabolic acidosis |
Latency to First Teat Contact (min) | 38.2 | 32.1 | <0.05 | Enhanced vitality |
*Acute Fetal Suffering (AFS) [1]
Field studies demonstrate three key therapeutic impacts:
When benchmarked against standard obstetrical interventions:
Table 3: Neonatal Hemodynamic Parameters After Vetrabutine Administration
Parameter | Piglets from Eutocic Sows (Control) | Piglets from Dystocic Sows (Control) | Piglets from Dystocic Sows (VC-Treated) |
---|---|---|---|
Blood pH | 7.32 ± 0.04 | 7.18 ± 0.06 | 7.28 ± 0.05* |
PaO₂ (mmHg) | 48.7 ± 3.2 | 36.4 ± 4.1 | 43.2 ± 3.8* |
HCO₃ (mmol/L) | 25.1 ± 1.8 | 18.9 ± 2.2 | 22.7 ± 2.0* |
Lactate (mmol/L) | 84.3 ± 6.7 | 100.2 ± 8.9 | 94.6 ± 7.4* |
*Statistically significant improvement vs. dystocic control (P<0.05) [1]
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7